Infecundin

Description

Contextualization of Infecundin within the Historical Trajectory of Contraceptive Science Research

The pursuit of methods to control fertility has a long history, with early efforts dating back centuries and involving various natural products and barrier methods glowm.comrug.nl. However, the scientific understanding of reproduction and the potential for hormonal intervention began to solidify in the early 20th century. Ludwig Haberlandt, a physiologist, conducted pioneering work in the 1920s, demonstrating that ovarian extracts could induce temporary infertility in animals, a concept he termed "hormonal sterilization" ingentaconnect.comobgynkey.comglowm.comresearchgate.netoapen.org. This early work, which involved a preparation called "this compound" produced in collaboration with a Hungarian pharmaceutical company, laid conceptual groundwork for hormonal contraception, although the extract itself was never tested in women and the project ended with Haberlandt's death in 1932 obgynkey.comglowm.comresearchgate.netoapen.orgobgynkey.com.

The isolation and synthesis of steroid hormones in the 1930s marked a turning point, making the prospect of hormonal contraception more tangible obgynkey.comglowm.com. Progesterone (B1679170) was identified as a key hormone in inhibiting ovulation ingentaconnect.com. However, natural progesterone had limitations, particularly its poor oral absorption tandfonline.com. The need for orally active synthetic progestins became apparent. This set the stage for the synthesis of compounds like norethindrone (B1679910) and subsequently norethynodrel (B126153) (this compound) in the early 1950s tandfonline.comwikipedia.orgresearchgate.net.

Norethynodrel was synthesized by Frank B. Colton at G. D. Searle & Company in 1952, shortly after the synthesis of norethindrone by Syntex tandfonline.comwikipedia.orgresearchgate.netacs.org. These synthetic progestins were found to be highly active when taken orally and demonstrated the ability to inhibit ovulation obgynkey.comtandfonline.comnih.govnih.gov. The development of these compounds occurred within a broader context of increasing interest in applying advancements in steroid chemistry to medical applications, including reproductive health obgynkey.compbs.org.

Rationale for Comprehensive Academic Inquiry into this compound's Research Evolution

A comprehensive academic inquiry into the research evolution of this compound (norethynodrel) is warranted due to its foundational role in the development of the first oral contraceptive pill. Studying its research trajectory provides a case study in pharmaceutical innovation, highlighting the scientific process from initial synthesis and biological evaluation to clinical application. It reveals the interdisciplinary nature of this research, involving chemists, biologists, and clinicians obgynkey.comnih.gov.

Furthermore, examining the early research on this compound sheds light on the scientific understanding of reproductive endocrinology at the time and how this understanding evolved through experimentation with synthetic steroids. The unexpected discovery of the role of mestranol (B1676317) contamination in early norethynodrel preparations in controlling breakthrough bleeding, and the subsequent deliberate inclusion of estrogen in combined oral contraceptives, is a crucial example of how empirical observations in early research shaped the final pharmaceutical product tandfonline.comacs.org.

Understanding the historical research also provides context for the ongoing development of newer progestogens and contraceptive methods. By analyzing the challenges and successes in the early this compound research, researchers can gain valuable perspectives on the complexities of developing hormonal agents with specific pharmacological profiles ingentaconnect.comnih.gov.

Identified Gaps in the Scholarly Understanding of Early this compound Research and its Scientific Impact

Despite its historical significance, there may be identified gaps in the scholarly understanding of the early research specifically on this compound. While the broad strokes of its development as the first oral contraceptive component are well-documented, detailed accounts of the initial laboratory synthesis, the specific biological assays used to evaluate its progestational and anti-ovulatory activity in early studies, and the comparative research conducted alongside other nascent synthetic steroids like norethindrone might benefit from further focused academic exploration obgynkey.comresearchgate.net.

The precise rationale and experimental data that led researchers like Pincus and Rock to select norethynodrel for extensive clinical trials, compared to other synthesized steroids available at the time, could be an area for deeper scholarly investigation obgynkey.comnih.gov. Additionally, a more detailed analysis of the scientific understanding of norethynodrel's mechanism of action during its early research phase, prior to a complete understanding of steroid hormone receptors and metabolic pathways, represents a potential gap. Early studies indicated rapid metabolism, but the specific enzymes responsible were not initially identified nih.gov.

Furthermore, the scientific impact of the findings from the early this compound research on the broader field of reproductive biology, beyond its immediate application in contraception, could be more thoroughly documented and analyzed in some scholarly contexts.

Overarching Research Objectives for Investigating the Compound this compound from an Academic Perspective

Overarching research objectives for investigating the compound this compound from an academic perspective include:

To meticulously document the timeline and key milestones in the synthesis and initial biological evaluation of norethynodrel.

To analyze the scientific methodologies and experimental models employed in early studies to assess this compound's progestational and anti-ovulatory properties.

To investigate the comparative research efforts that evaluated this compound alongside other early synthetic steroids, identifying the specific data that supported its advancement to clinical trials.

To reconstruct the evolving scientific understanding of this compound's mechanism of action based on the knowledge and techniques available during its initial research phase.

To assess the influence of early this compound research findings on the broader scientific understanding of reproductive endocrinology and steroid biology.

To analyze the scientific challenges encountered during the early development of this compound, such as issues related to purity and the unexpected effects of contaminants, and how these challenges were addressed through scientific inquiry.

Significance of Detailed Research on this compound's Contribution to Reproductive Biology and Pharmaceutical Development

Detailed research on this compound's contribution is significant because it represents a landmark achievement in both reproductive biology and pharmaceutical development. In reproductive biology, the research on this compound, particularly the clinical trials demonstrating effective ovulation inhibition, provided crucial validation of the concept of hormonal contraception and deepened the understanding of the hormonal control of the menstrual cycle nih.govnih.govcase.edu. The observation regarding the effect of mestranol contamination highlighted the complex interplay between different steroid hormones in regulating the reproductive tract tandfonline.comacs.org.

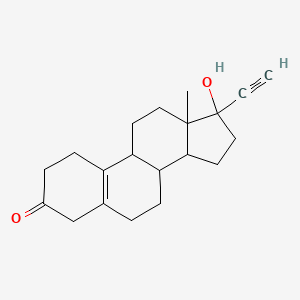

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTXHFFSOAJUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13577-86-1, 68-23-5 | |

| Record name | 8-Isonorethynodrel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | norethynodrel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Historical Research Context and Foundational Discoveries Pertaining to Infecundin

Precursors to Hormonal Fertility Control Research: Early Physiological Hypotheses

Early 20th-century research began to unravel the complex hormonal regulation governing ovulation and fertility. Scientists focused on identifying the endogenous substances produced by the ovaries that influenced reproductive processes.

Conceptualization of Ovarian Hormonal Regulation of Ovulation (e.g., Corpus Luteum Function)

A key area of investigation was the function of the corpus luteum, a temporary endocrine structure that forms in the ovary after ovulation. radiopaedia.orgwikipedia.orgmedicalnewstoday.comwebmd.com Early hypotheses, such as the Beard-Prenant hypothesis, proposed that a product of the corpus luteum and placenta could prevent further ovulation. researchgate.netobgynkey.com The corpus luteum is known to produce progesterone (B1679170) and estrogen, hormones essential for preparing the uterus for potential pregnancy and maintaining early gestation. radiopaedia.orgwikipedia.orgmedicalnewstoday.comwebmd.comclevelandclinic.org The understanding that the corpus luteum's hormonal output could influence the reproductive cycle provided a theoretical basis for exploring hormonal methods of fertility control.

Pioneering Animal Experimentation in Reproductive Suppression

Following these early hypotheses, researchers conducted pioneering animal experiments to investigate the possibility of suppressing reproduction through hormonal intervention. In 1890, experiments involving the transplantation of rabbit ovaries demonstrated the influence of "substances" later identified as sexual hormones. muvs.org Ludwig Haberlandt, among others, conducted experiments involving transplanting ovaries from pregnant animals into non-pregnant recipients, observing a resulting period of infertility. researchgate.netobgynkey.commuvs.orgkup.atwikipedia.orgingentaconnect.comglowm.com These experiments provided empirical support for the concept that internal secretions from the ovaries could inhibit fertility. Otfried Otto Fellner also reported similar findings using ovarian and placental extracts in various animals, further confirming the concept of hormonal sterilization. researchgate.netmuvs.orgobgynkey.com

The Genesis of Infecundin as a Scientific Endeavor

The concept of using hormones for temporary sterilization gained significant traction through the dedicated work of Ludwig Haberlandt, leading to early attempts at developing a practical hormonal preparation.

Ludwig Haberlandt’s Definitive Contributions to the Concept of Hormonal Sterilization

Ludwig Haberlandt, an Austrian physiologist, is recognized as a pioneer in hormonal contraception. researchgate.netobgynkey.comwikipedia.orgobgynkey.comtandfonline.comworldscientific.comtandfonline.com Beginning in 1919, he conducted crucial experiments demonstrating "hormonal temporary sterilization" in rabbits by implanting ovaries from pregnant animals. researchgate.netobgynkey.commuvs.orgkup.atwikipedia.org Over the following decade, Haberlandt conducted numerous experiments and published his findings, emphasizing the potential applicability of his work to human contraception. kup.at He correctly identified that a factor within the corpus luteum was responsible for the contraceptive effect. kup.at In his 1931 book, "The Hormonal Sterilization of the Female Organism," Haberlandt detailed his vision for a hormonal contraceptive revolution. kup.atwikipedia.orgglowm.comtandfonline.comtandfonline.com He even demonstrated the effectiveness of oral administration in mice. kup.at Haberlandt's work was supported financially by the Rockefeller Foundation. kup.at

Initial Collaborative Research with Pharmaceutical Enterprises for this compound Development

Recognizing the need for consistently active and non-toxic hormonal preparations for potential human use, Haberlandt sought collaboration with pharmaceutical companies. researchgate.netkup.at He contacted several firms to obtain suitable corpus luteum and placental extracts. kup.at By 1931, he reported a successful collaboration with the therapeutic firm Gideon Richter in Budapest, Hungary. researchgate.netobgynkey.comkup.atingentaconnect.comobgynkey.comgedeonrichter.com This collaboration led to the likely availability in the near future of a "sterilizing preparation" for systemic administration in clinical experiments, which was to be named "this compound." kup.at this compound was later registered by G. Richter in Hungary. unido.org In 1966, "this compound" became the trade name for the first oral contraceptive produced in Hungary by the same company Haberlandt had contacted decades earlier. kup.at

The Enduring Influence of the Term "this compound" on Subsequent Contraceptive Research

While the initial "this compound" preparation developed in collaboration with Haberlandt did not lead directly to a widely used oral contraceptive due to the limitations of the time and Haberlandt's untimely death, the term and the underlying concept had a lasting impact on the field of contraceptive research. nih.govnih.govwikidata.orgnih.gov

Re-application of the "this compound" Trade Name for Later Oral Contraceptive Formulations

Decades after Haberlandt's pioneering work, the trade name "this compound" was revived and applied to a later oral contraceptive formulation. In 1966, the Hungarian pharmaceutical company Gideon Richter, the same company Haberlandt had collaborated with, marketed the first oral contraceptive produced in Hungary under the name "this compound". nih.gov This re-application of the name highlights the historical connection to the early pursuit of hormonal contraception initiated by Haberlandt. nih.govuni.lucenmed.com

Historical Linkages to the Emergence of Synthetic Steroid Chemistry for Oral Activity

The challenges encountered in working with natural hormone extracts like the original "this compound" underscored the need for synthetic compounds with improved properties, particularly oral activity. Natural progesterone, a key hormone involved in inhibiting ovulation, was found to be relatively ineffective when administered orally, requiring impractically large doses to achieve a consistent response. nih.govnih.gov This limitation spurred efforts in synthetic steroid chemistry to create compounds that could mimic the biological activity of natural hormones but be effective when taken by mouth. The synthesis of novel synthetic progestational agents that were highly active orally and produced reliable effects at smaller doses was crucial for the development of effective oral contraceptives. nih.gov The synthesis of norethindrone (B1679910) in 1951 is considered a pivotal moment, providing a chemical template upon which virtually all subsequent steroid oral contraceptives were based. nih.govnih.gov Thus, the early work with preparations like "this compound," while limited by the chemical capabilities of the era, historically links to and highlights the importance of the advancements in synthetic steroid chemistry that ultimately made modern oral contraceptives possible. nih.govnih.govnih.gov

Mechanistic Research of Fertility Modulation Within Infecundin S Historical and Theoretical Scope

Mechanisms Governing Gonadotropin and Steroid Hormone Synthesis and Release

The primary contraceptive action of Infecundin is the suppression of ovulation, a process orchestrated through the intricate regulation of gonadotropin and steroid hormones. The combination of a progestin and an estrogen effectively interrupts the normal cyclical feedback mechanisms that govern the female reproductive cycle. drugbank.comnih.gov

Regulation of Pituitary and Ovarian Hormone Secretion

The combination of norethynodrel (B126153) and mestranol (B1676317) suppresses the hypothalamic-pituitary system, which in turn decreases the secretion of gonadotropin-releasing hormone (GnRH). drugbank.com This reduction in GnRH leads to the suppression of the pituitary's release of two key gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.govnih.gov

Mestranol, the estrogenic component, primarily acts to suppress the secretion of FSH from the anterior pituitary. drugbank.com By inhibiting FSH, the development of ovarian follicles is hindered. jackwestin.com Norethynodrel, the progestogenic component, is highly effective at suppressing the mid-cycle surge of LH, which is the direct trigger for ovulation. nih.govpatsnap.com Studies have shown that the combination of norethynodrel and mestranol completely suppresses the mid-cycle LH peak and also lowers basal LH levels. nih.gov This dual suppression of FSH and LH disrupts the normal hormonal cascade required for follicular development and the subsequent release of an egg.

The following table summarizes the hormonal regulatory effects of this compound's components:

| Hormone | Component of this compound | Effect |

|---|---|---|

| Gonadotropin-Releasing Hormone (GnRH) | Norethynodrel and Mestranol | Decreased secretion from the hypothalamus drugbank.com |

| Follicle-Stimulating Hormone (FSH) | Mestranol | Suppressed secretion from the anterior pituitary drugbank.com |

| Luteinizing Hormone (LH) | Norethynodrel | Suppression of the mid-cycle surge and reduction of basal levels nih.gov |

Impact on Follicular Development and Oocyte Maturation

The hormonal alterations induced by this compound have a direct and profound impact on the processes of follicular development and oocyte maturation within the ovary. Folliculogenesis, the process of follicle growth and development, is heavily dependent on the cyclical fluctuations of FSH and LH. jackwestin.com

By suppressing FSH, mestranol prevents the initial stimulation and growth of a cohort of ovarian follicles each month. drugbank.comjackwestin.com Without adequate FSH signaling, the follicles fail to mature, and consequently, the production of estradiol (B170435) by the granulosa cells of the developing follicles is diminished. glowm.com This lack of follicular development means that a dominant follicle does not emerge to proceed towards ovulation.

The suppression of the LH surge by norethynodrel is the critical step in preventing the final stages of oocyte maturation and the physical rupture of the follicle to release the egg. nih.govpatsnap.com The LH surge is necessary for the oocyte to complete its first meiotic division and become ready for fertilization. nih.gov Therefore, even if some follicular development were to occur, the absence of the LH peak ensures that a viable, mature oocyte is not released. The hormonal contraceptives' suppressive effects on the hypothalamic-pituitary-ovarian axis negatively affect follicular development and ovulation. rmany.com

Molecular Actions of Progestogenic and Estrogenic Compounds in Reproductive Tissues

Beyond the central mechanism of ovulation inhibition, the progestogenic and estrogenic components of this compound exert significant molecular actions on various tissues within the female reproductive tract. These peripheral effects create an environment that is inhospitable to fertilization and implantation, providing a secondary layer of contraceptive security.

Cellular Responses in the Endometrium and Cervix

Norethynodrel, acting as a progestin, induces significant changes in the endometrium, the lining of the uterus. It causes the endometrium to become less suitable for the implantation of a fertilized egg. patsnap.com These changes include endometrial atrophy, irregular secretion, and suppressed proliferation. nih.govdrugbank.com The normal cyclical proliferation and secretory transformation of the endometrium, which are essential for creating a receptive environment for an embryo, are disrupted. mdpi.com

In the cervix, both estrogen and progestin influence the production and properties of cervical mucus. Under the influence of progestins like norethynodrel, the cervical mucus becomes thick, viscous, and scanty. glowm.com This altered mucus acts as a physical barrier, impeding the transport of sperm through the cervix and into the upper reproductive tract. umich.edu Conversely, the estrogenic component, mestranol, can reverse atrophic effects on the cervical epithelium and stimulate mucus production. nih.gov However, in the combined formulation, the progestogenic effect on mucus viscosity dominates, contributing to the contraceptive effect.

The table below outlines the cellular responses in the endometrium and cervix to this compound's components:

| Tissue | Component | Cellular Response |

|---|---|---|

| Endometrium | Norethynodrel | Induces an environment unsuitable for implantation, including atrophy and irregular secretions patsnap.comnih.govdrugbank.com |

| Cervix | Norethynodrel | Thickens cervical mucus, creating a barrier to sperm penetration glowm.comumich.edu |

| Cervix | Mestranol | Can reverse atrophic changes and stimulate mucus production nih.gov |

Influence on Sperm Transport and Viability in the Female Reproductive Tract

The changes in cervical mucus are a primary factor influencing sperm transport and viability. The thick, tenacious mucus produced under the influence of norethynodrel significantly hinders the ability of sperm to penetrate the cervix and ascend into the uterus and fallopian tubes. umich.edunih.gov This effectively reduces the number of viable sperm that can reach the site of potential fertilization.

Evolution of Understanding Regarding the Active Components in Fertility-Controlling Extracts

The development of this compound was a culmination of decades of research into the hormonal control of the reproductive cycle. The journey began with the understanding that progesterone (B1679170), a naturally occurring hormone, could inhibit ovulation. pbs.org However, natural progesterone was not orally active and had a short half-life, making it impractical for widespread use. glowm.com

The breakthrough came with the synthesis of orally active, potent synthetic progestins. In the early 1950s, chemists Carl Djerassi and Frank Colton independently synthesized norethindrone (B1679910) and norethynodrel, respectively. escholarship.orgpbs.org These new compounds were derived from testosterone (B1683101) and were significantly more potent than natural progesterone. escholarship.org

Initially, it was believed that the progestin alone was sufficient for contraception. However, early formulations of norethynodrel were found to be contaminated with a small amount of mestranol, a synthetic estrogen. tandfonline.com It was later discovered that this "impurity" was crucial for controlling menstrual bleeding and enhancing the contraceptive efficacy by suppressing FSH. glowm.comtandfonline.com This led to the intentional combination of a progestin and an estrogen in the first oral contraceptive pill, Enovid, which contained norethynodrel and mestranol. escholarship.org The initial high doses of these steroids led to side effects, which prompted a gradual reduction in the hormonal dosages in subsequent generations of oral contraceptives. tandfonline.comtandfonline.com This evolution was driven by a growing understanding of the synergistic actions of progestins and estrogens and the desire to minimize adverse effects while maintaining high efficacy. tandfonline.comresearchgate.net

Future Directions in Academic Research Stemming from the Legacy of Infecundin

Advancements in Preclinical Models for Reproductive Endocrinology Research

Progress in understanding the complex interplay of hormones and reproductive tissues hinges on the development of preclinical models that more accurately mimic human physiology.

Development of Sophisticated In Vitro and In Vivo Systems for Mechanistic Studies

The limitations of traditional two-dimensional (2D) cell cultures and the species-specific differences in animal models have driven the innovation of advanced preclinical systems. In vitro models are evolving to better replicate the intricate, three-dimensional (3D) environments of reproductive tissues. The use of organoid cultures, for instance, allows for the study of the female reproductive tract's epithelial phenotype in a more physiologically relevant context. nih.gov Furthermore, microphysiological devices, often called "organ-on-a-chip" technology, are being developed to incorporate critical physical signals like fluid flow and cyclic hormonal exposure, offering a more dynamic and realistic model of the female reproductive system. nih.govnih.gov These systems can model specific reproductive tissues and processes, such as the multilayered architecture of the placental barrier or the signaling pathways involved in ovulation. nih.gov

These complex in vitro models (CIVMs) integrate multicellular environments and 3D structures, often using bio-polymers or tissue-derived matrices to reconstruct the specific characteristics of the tissue's microenvironment. nih.gov Such models are crucial for studying the mechanistic aspects of folliculogenesis and the impact of the microenvironment on follicle development. nih.gov For example, a vascularized multicellular endometrium model has been developed under flow conditions, incorporating varying concentrations of oestradiol and progesterone (B1679170) to mimic the menstrual cycle. publish.csiro.au While in vivo animal models remain essential, there is a growing emphasis on refining these models and integrating their findings with data from advanced in vitro systems to improve the predictive value of preclinical research. nih.gov

Application of Computational and Systems Biology Approaches to Reproductive Research

The complexity of reproductive biology necessitates a shift from single-target investigations to a more holistic, systems-level understanding. Computational and systems biology are emerging as indispensable tools for deciphering the intricate networks governing fertility. routledge.commagnusconferences.com This approach, sometimes termed "reproductomics," utilizes high-throughput 'omics' platforms—including genomics, transcriptomics, proteomics, and metabolomics—to generate vast datasets that can be analyzed computationally. nih.govtandfonline.com

Systems biology aims to provide comprehensive interpretations of this biological information by focusing on the complex interactions within the system rather than on isolated components. nih.gov These computational methods are being used to:

Identify key molecules and pathways involved in fertility and contraception. magnusconferences.com

Analyze complex gene expression patterns, protein interactions, and epigenetic modifications. magnusconferences.com

Develop predictive models for fertility outcomes and the response to different treatments. magnusconferences.com

Investigate endometrial receptivity, placental function, and sperm motility. nih.gov

By integrating experimental data with computational models, researchers can gain detailed mechanistic and functional insights that are not achievable through traditional methods alone. publish.csiro.au This synergy between "wet-lab" experiments and "in-silico" analyses is crucial for navigating the complexities of human reproduction and identifying novel avenues for intervention. nih.gov

Exploration of Novel Molecular Targets and Physiological Pathways for Fertility Regulation

Building on the hormonal foundations of early contraceptives, future research is increasingly focused on identifying novel, non-hormonal molecular targets and physiological pathways for more precise and potentially safer fertility regulation. This involves a deep dive into the unique molecular mechanisms that govern reproductive processes at the cellular level.

In female reproductive biology, research is elucidating complex signaling cascades that control ovarian follicular development, ovulation, and luteinization. endocrine.org These pathways involve a host of molecules beyond traditional sex hormones, including insulin-like growth factor-1 (IGF-1), various members of the transforming growth factor-beta (TGF-β) family, and components of the Wnt/Frizzled signaling pathways. endocrine.org Identifying specific kinases, orphan nuclear receptors, and transcription factors within these cascades offers new targets for modulating ovarian function. endocrine.org

In the context of male fertility, research is targeting enzymes and proteins that are uniquely expressed in spermatogenic cells or are essential for sperm function. Glycolysis, the metabolic pathway required for sperm energy production, presents several promising targets. Specific isozymes in this pathway, such as glyceraldehyde 3-phosphate dehydrogenase-S (GAPDS) and phosphoglycerate kinase-2 (PGK2), are expressed only in germ cells. Selective inhibition of these enzymes could disrupt ATP production necessary for sperm motility, thereby preventing fertilization without affecting energy metabolism in somatic tissues. Other research has identified molecules like the circulating signaling molecule sICAM-1, which plays a role in regulating the integrity of the blood-testis barrier, as potential targets. nih.gov

Enhancing Methodological Rigor and Translational Value in Contraceptive Research

To ensure that promising laboratory discoveries translate into effective clinical applications, there is a critical need to enhance the quality, robustness, and reproducibility of preclinical research.

Strategies for Improving the Quality and Robustness of Preclinical Investigations

A significant gap often exists between promising results in preclinical studies and successful outcomes in human clinical trials. To bridge this gap, a concerted effort is underway to improve the methodological rigor of preclinical investigations. Key strategies include the development and adoption of standardized protocols, robust validation procedures, and stringent quality assessment of methods. nih.gov

There is a recognized need for more transparent and comprehensive reporting of preclinical experiments, including the publication of negative results to prevent duplicative efforts and inform the scientific community. nih.gov Preregistration of preclinical study designs in open databases is another strategy being promoted to increase transparency and reduce bias. nih.gov Furthermore, there is a push to move beyond simple, single-lab studies towards preclinical multi-center trials, which can improve the generalizability and robustness of findings. nih.gov These approaches aim to create a more reliable and transparent foundation of preclinical data upon which to build successful clinical trials for new contraceptives.

Interdisciplinary Approaches for Comprehensive Reproductive Health Research

The multifaceted nature of reproductive health and fertility regulation demands a departure from siloed research efforts towards more integrated, interdisciplinary collaboration. A "team science" approach is increasingly recognized as vital for tackling the complex challenges in the field. nih.gov This involves bringing together experts from diverse disciplines such as molecular genetics, biomedical engineering, computational biology, public health, and clinical medicine. nih.gov

Such collaborations foster a more holistic understanding by enabling the elucidation of complex associations between genetic, environmental, and psychosocial factors that impact reproductive health. nih.gov For example, the Center for International Reproductive Health Training (CIRHT) at the University of Michigan partners with various international institutions to strengthen research capacity by fostering collaboration among researchers, clinicians, and policymakers. nih.govafricacommons.net This integration of expertise is essential for driving research innovation, improving treatment strategies, and ensuring that scientific advancements are effectively translated into clinical practice and public health policy. nih.govbohrium.com

Theoretical Advancements in Understanding Human Reproductive Physiology and Intervention Strategies

The ability to pharmacologically manipulate the menstrual cycle with compounds like those in Infecundin has been fundamental to advancing our theoretical understanding of human reproductive physiology. It has allowed for a deeper exploration of the hypothalamic-pituitary-ovarian axis and the complex interplay of hormones that govern fertility. researchgate.net This knowledge has been foundational not only for improving contraceptive methods but also for developing treatments for infertility and other reproductive disorders. The legacy of this compound continues to inform research into novel, non-hormonal contraceptive targets and more personalized approaches to reproductive healthcare. nih.gov

Q & A

Basic Research Questions

Q. How should experimental designs be structured to evaluate Infecundin’s biological activity while ensuring reproducibility?

- Methodological Guidance :

- Use dose-response assays with standardized cell lines or model organisms, ensuring controls for cytotoxicity and off-target effects.

- Include replicates (n ≥ 3) and validate results with orthogonal techniques (e.g., Western blotting alongside ELISA) to confirm target engagement .

- Document protocols in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication, including purity thresholds (>95%) and characterization data (NMR, HPLC) .

Q. What are the recommended methodologies for synthesizing this compound with high purity and yield?

- Methodological Guidance :

- Optimize reaction conditions (solvent, temperature, catalysts) using Design of Experiments (DoE) to balance yield and purity.

- Employ chromatographic purification (e.g., flash column chromatography) followed by crystallization for final product validation.

- Characterize intermediates and final compounds via FTIR, mass spectrometry, and elemental analysis, adhering to protocols for novel compound documentation .

Q. How can researchers integrate existing literature to formulate testable hypotheses about this compound’s mechanism of action?

- Methodological Guidance :

- Conduct a systematic review using databases like PubMed/Scopus, focusing on structure-activity relationships (SAR) of analogs.

- Use tools like STRING or KEGG to map potential protein targets and pathways, then design hypothesis-driven experiments (e.g., siRNA knockdowns) .

- Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic and practical significance .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological data for this compound across studies?

- Methodological Guidance :

- Perform meta-analyses to identify variability sources (e.g., assay conditions, compound batches).

- Validate conflicting results using standardized protocols (e.g., NIH’s Assay Guidance Manual) and publish negative findings to reduce publication bias .

- Apply Bayesian statistical models to quantify uncertainty and reconcile discrepancies in dose-response curves .

Q. What frameworks are suitable for comparative studies of this compound analogs to prioritize lead compounds?

- Methodological Guidance :

- Use multi-parametric optimization (MPO) scoring, combining metrics like potency (IC₅₀), selectivity (SI index), and pharmacokinetic properties (LogP, solubility).

- Apply machine learning (e.g., QSAR models) trained on public datasets (ChEMBL, PubChem) to predict novel analogs’ efficacy .

- Include counter-screening against related targets to assess specificity and mitigate polypharmacology risks .

Q. What statistical approaches are most robust for validating this compound’s dose-response relationships in heterogeneous biological systems?

- Methodological Guidance :

- Use non-linear regression models (e.g., Hill equation) to fit dose-response data, reporting confidence intervals for EC₅₀/IC₅₀ values.

- Account for biological variability via mixed-effects models or bootstrapping, particularly in primary cell assays .

- Pre-register analysis plans to avoid post hoc data manipulation, following CONSORT guidelines for transparency .

Data Presentation and Publication Guidelines

Q. How should this compound’s experimental data be structured in manuscripts to meet journal requirements?

- Methodological Guidance :

- Separate raw data (e.g., NMR spectra, kinetic plots) into supplementary materials, citing them in the main text with hyperlinks .

- Use tables to summarize key results (e.g., IC₅₀ values across cell lines) and avoid duplicating graphical data in text .

- Align conclusions with hypothesis-driven interpretations, avoiding unsupported claims about industrial applications .

Q. What ethical considerations are critical when designing in vivo studies involving this compound?

- Methodological Guidance :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.